molecular formula C11H19N5 B14878778 N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine

Cat. No.: B14878778
M. Wt: 221.30 g/mol
InChI Key: SWBBFXISLWOKHA-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminoethyl group and a cyclopentyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives, cyclopentylamine, and 2-aminoethylamine.

    Condensation Reaction: The key step involves the condensation of the pyrimidine derivative with cyclopentylamine and 2-aminoethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A similar compound with applications in material science.

    Tris(2-aminoethyl)amine: Another related compound used in coordination chemistry.

Uniqueness

N4-(2-aminoethyl)-N2-cyclopentylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N-cyclopentylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H19N5/c12-6-8-13-10-5-7-14-11(16-10)15-9-3-1-2-4-9/h5,7,9H,1-4,6,8,12H2,(H2,13,14,15,16)

InChI Key

SWBBFXISLWOKHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=N2)NCCN

Origin of Product

United States

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